molecular formula C11H14FNO B405002 N-butyl-4-fluorobenzamide CAS No. 3851-81-8

N-butyl-4-fluorobenzamide

Cat. No.: B405002
CAS No.: 3851-81-8
M. Wt: 195.23g/mol
InChI Key: PGODVSMUHIPZKL-UHFFFAOYSA-N
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Description

N-butyl-4-fluorobenzamide, also known as N-t-Butyl-4-fluorobenzamide, is a chemical compound with the CAS Number: 49834-29-9 . It has a molecular weight of 195.24 and its IUPAC name is N-(tert-butyl)-4-fluorobenzamide .


Synthesis Analysis

The synthesis of N-tert-butyl amides, including this compound, can be achieved through the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate, catalyzed by Cu(OTf)2 . This method provides excellent isolated yields and is considered a highly stable and efficient catalyst for the Ritter reaction under solvent-free conditions at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H14FNO . The InChI code for this compound is 1S/C11H14FNO/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,1-3H3,(H,13,14) .

Scientific Research Applications

  • Synthesis and Characterization for Medical Applications :

    • N-butyl-4-fluorobenzamide and its derivatives have been explored for various medical applications. For instance, certain benzamide compounds have been studied for their potential in treating disorders like asthma, gastrointestinal diseases, pain, and depression (Norman, 2008).
  • Development of Diagnostic Agents for PET Imaging :

    • Derivatives of this compound have been utilized in the development of PET imaging agents. For example, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) has been assessed for its safety and efficacy in imaging tumor proliferation in patients with various cancers (Dehdashti et al., 2013).
  • Application in Synthetic Chemistry :

    • In the field of synthetic chemistry, N-fluorobenzamide derivatives, including this compound, have been used in reactions to produce various compounds. For example, a study described a [4+2] cycloaddition reaction using N-fluorobenzamides and maleic anhydride, leading to the production of fluorescent aminonaphthalic anhydrides (Lu et al., 2022).
  • Exploration in Crystallography :

    • The crystal structures of this compound derivatives have been studied to understand their molecular conformations and interactions. For instance, the crystal structures of various N-(arylsulfonyl)-4-fluorobenzamides have been examined (Suchetan et al., 2016).
  • Investigation for Antimicrobial Properties :

    • Compounds related to this compound have been explored for their antimicrobial properties. A study synthesized new derivatives showing promising antimicrobial activity, highlighting the role of the fluorine atom in enhancing this activity (Desai et al., 2013).
  • Potential in Drug Discovery and Development :

    • Research on this compound derivatives extends into drug discovery, with studies exploring their potential in treating various health conditions, like infection-induced urinary stones (Millner et al., 1982).

Safety and Hazards

N-butyl-4-fluorobenzamide is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to store in a dry, cool, and well-ventilated place .

Properties

IUPAC Name

N-butyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-2-3-8-13-11(14)9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGODVSMUHIPZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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